Spectroscopic analysis (NMR, IR, MS) of 3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid
Spectroscopic analysis (NMR, IR, MS) of 3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid
An In-depth Spectroscopic Guide to the Structural Elucidation of 3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid
Abstract
This technical guide provides a comprehensive analysis of 3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. As a molecule featuring a complex substitution pattern on the aromatic ring and a flexible propionic acid side chain, its structural verification demands a multi-faceted analytical approach. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for its unambiguous characterization. We delve into the causality behind experimental observations, offering field-proven insights into spectral interpretation. Each section provides not only the expected data but also the underlying chemical principles, establishing a self-validating framework for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
The compound 3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid represents a class of molecules that serve as crucial building blocks in the development of novel chemical entities. Its structure combines a carboxylic acid moiety, essential for biological interactions and further chemical modification, with a uniquely substituted phenyl ring. The electronic properties of this ring are modulated by the interplay between a moderately deactivating chloro group and a strongly deactivating, highly lipophilic trifluoromethoxy group. Accurate and exhaustive characterization of such molecules is the bedrock of reproducible scientific research and development, ensuring both identity and purity.
This guide employs a synergistic approach, utilizing NMR to map the carbon-hydrogen framework, IR spectroscopy to identify key functional groups, and MS to determine the molecular mass and plausible fragmentation patterns. Together, these techniques provide a detailed "fingerprint" of the molecule.
Molecular Structure and Spectroscopic Overview
Before delving into individual techniques, it is crucial to dissect the target molecule's structure to anticipate its spectroscopic signatures.
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Aromatic System : A 1,2,4-trisubstituted benzene ring. The three aromatic protons are in distinct chemical environments, which should lead to a complex but interpretable splitting pattern in the ¹H NMR spectrum.
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Substituents :
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-Cl (Chloro) : An ortho-, para-directing deactivator. Its primary influence is inductive withdrawal of electron density.
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-OCF₃ (Trifluoromethoxy) : A meta-directing, strongly deactivating group due to the powerful inductive effect of the fluorine atoms.
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-CH₂CH₂COOH (Propionic Acid) : An alkyl chain with a terminal carboxylic acid. This group is deactivating via hyperconjugation.
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Aliphatic Chain : An ethyl bridge (-CH₂-CH₂) connecting the aromatic ring and the carboxyl group. The two methylene groups are diastereotopic and will appear as distinct signals in the NMR spectra.
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Carboxylic Acid : The -COOH group has highly characteristic signatures in both NMR and IR spectroscopy.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];
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Caption: Chemical Structure of the Target Analyte.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.
Experimental Protocol: NMR Sample Preparation
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Solvent Selection : Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it ensures the observation of the acidic proton through hydrogen bonding with the solvent.
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Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Data Acquisition : Acquire spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs for ¹H, ¹³C, and DEPT-135 are sufficient for initial characterization.
¹H NMR Spectral Interpretation
The proton NMR spectrum is predicted to show three distinct regions: the downfield acidic proton, the aromatic region, and the upfield aliphatic region.
| Predicted Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| > 10 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and its signal is often broadened due to chemical exchange. Its position is solvent and concentration-dependent. |
| ~ 7.45 | Doublet | 1H | Ar-H (H-5) | This proton is ortho to the electron-withdrawing Cl group, leading to a downfield shift. It will be split by the adjacent H-6. |
| ~ 7.25 | Doublet of Doublets | 1H | Ar-H (H-6) | Coupled to both H-5 (ortho coupling, J ≈ 8 Hz) and H-2 (meta coupling, J ≈ 2 Hz). Its chemical shift is influenced by all three substituents. |
| ~ 7.15 | Doublet | 1H | Ar-H (H-2) | Primarily influenced by the adjacent propionic acid group and the meta-OCF₃ group. It will appear as a narrow doublet due to small meta coupling to H-6. |
| ~ 2.95 | Triplet | 2H | Ar-CH₂- | These benzylic protons are deshielded by the aromatic ring and will be split into a triplet by the adjacent methylene group. |
| ~ 2.70 | Triplet | 2H | -CH₂-COOH | These α-protons are deshielded by the carbonyl group and will be split into a triplet by the benzylic protons. |
Causality Insight: The chemical shifts in the aromatic region are governed by the electronic effects of the substituents. Electron-withdrawing groups like -Cl and -OCF₃ deshield nearby protons, shifting their signals downfield from the typical benzene resonance at 7.36 ppm[1]. The splitting patterns are a direct consequence of spin-spin coupling between adjacent protons, providing definitive connectivity information[1][2].
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The presence of fluorine will introduce additional complexity through C-F coupling.
| Predicted Signal (δ, ppm) | Assignment | Rationale |
| ~ 178 | -COOH | The carbonyl carbon is highly deshielded and appears significantly downfield[3]. |
| ~ 148 | Ar-C-OCF₃ | This quaternary carbon is attached to the electronegative oxygen and will appear as a quartet due to coupling with the three fluorine atoms (²J(C,F) ~ 1-5 Hz). |
| ~ 142 | Ar-C-CH₂ | Quaternary carbon attached to the propionic acid side chain. |
| ~ 132 | Ar-C-Cl | Quaternary carbon attached to chlorine; its chemical shift is shifted downfield by the halogen. |
| ~ 131 | Ar-CH | Aromatic methine carbon. |
| ~ 128 | Ar-CH | Aromatic methine carbon. |
| ~ 122 | Ar-CH | Aromatic methine carbon. |
| ~ 121 (quartet) | -OCF₃ | The carbon of the trifluoromethoxy group will be split into a prominent quartet by the three fluorine atoms with a large one-bond coupling constant (¹J(C,F) ≈ 255 Hz)[4][5]. |
| ~ 35 | Ar-CH₂- | Benzylic carbon. |
| ~ 30 | -CH₂-COOH | Aliphatic carbon alpha to the carbonyl group. |
Trustworthiness Insight: The observation of a quartet with a very large coupling constant (~255 Hz) is a definitive marker for a -CF₃ group attached to a carbon[6][7]. Similarly, the presence of the carbonyl carbon near 178 ppm and the aliphatic signals provides a self-validating check on the propionic acid moiety.
Infrared (IR) Spectroscopy
IR spectroscopy is an exceptionally powerful and rapid technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)
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Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition : Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-400 cm⁻¹.
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Background Correction : A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
IR Spectral Interpretation
The IR spectrum is dominated by absorptions corresponding to the carboxylic acid and the substituted aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid Dimer [3][8][9][10] |
| ~ 3050 & 2900 | Medium-Sharp | C-H Stretch | Aromatic & Aliphatic C-H (often superimposed on the O-H band)[9] |
| ~ 1710 | Strong, Sharp | C=O Stretch | Carbonyl of Carboxylic Acid [3][8][10] |
| ~ 1600, 1470 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~ 1410 | Medium, Broad | O-H Bend | In-plane bend of the hydroxyl group |
| 1300 - 1100 | Strong, Multiple | C-F & C-O Stretch | Overlapping signals from C-O of the acid/ether and strong C-F stretches of the -OCF₃ group. |
| Below 850 | Medium-Strong | C-Cl Stretch & Ar-H Bend | C-Cl bond vibration and out-of-plane bending of aromatic C-H bonds. |
Authoritative Grounding: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that spans from 2500 to 3300 cm⁻¹, which arises from strong intermolecular hydrogen bonding that forms a dimeric structure[8][10]. This, coupled with the intense carbonyl (C=O) stretch near 1710 cm⁻¹, provides unequivocal evidence for the carboxylic acid functional group[3][9][11].
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI-MS)
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Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
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Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
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Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio.
MS Spectral Interpretation
The analysis begins with identifying the molecular ion peak.
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Molecular Formula : C₁₀H₈ClF₃O₃
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Exact Mass : 284.0090 g/mol
Key Predicted Fragments:
| m/z Value | Proposed Fragment | Rationale for Fragmentation |
| 284 / 286 | [M]⁺• | The molecular ion. The presence of a peak at M+2 with roughly 1/3 the intensity confirms the presence of one chlorine atom. |
| 239 / 241 | [M - COOH]⁺ | Loss of the carboxyl radical (45 Da), a common fragmentation pathway for carboxylic acids. |
| 211 / 213 | [M - CH₂CH₂COOH]⁺ | Benzylic cleavage resulting in the loss of the propionic acid side chain (73 Da). This fragment represents the substituted phenyl radical cation. |
| 183 | [M - CH₂CH₂COOH - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 211/213 fragment. |
| 91 | [C₇H₇]⁺ | While less likely due to substitution, the tropylium ion is a common fragment in compounds with a benzyl moiety. |
dot graph "Fragmentation_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontsize=10, fontcolor="#202124"];
}
Caption: Predicted Major Fragmentation Pathways in EI-MS.
Expertise Insight: The fragmentation of phenylpropionic acids is well-documented[12][13]. Benzylic cleavage is often a dominant pathway, leading to a stable substituted benzyl cation. The isotopic signature of chlorine is a critical validation point that must be observed to confirm the elemental composition[14][15].
Conclusion: A Synergistic Approach to Structural Verification
The structural elucidation of 3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid is achieved with high confidence through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeleton, confirming atom connectivity and the specific substitution pattern of the aromatic ring. IR spectroscopy offers rapid and definitive confirmation of the critical carboxylic acid functional group. Finally, mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine) while providing corroborating structural evidence through predictable fragmentation patterns. This integrated analytical workflow represents a robust and self-validating system essential for advancing research and development in the chemical sciences.
References
-
IR Spectroscopy Tutorial: Carboxylic Acids . University of Calgary. [Link]
-
Infrared Spectroscopy of Aqueous Carboxylic Acids . ACS Publications - The Journal of Physical Chemistry A. [Link]
-
Video: IR and UV–Vis Spectroscopy of Carboxylic Acids . JoVE (Journal of Visualized Experiments). [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. [Link]
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation . NIH National Center for Biotechnology Information. [Link]
-
¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds . Royal Society of Chemistry Publishing. [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (¹H NMR) . YouTube. [Link]
-
Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms . University of Wisconsin-Madison Chemistry. [Link]
-
¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics . Royal Society of Chemistry Publishing. [Link]
-
The Aromatic Region in ¹H NMR . University of Calgary. [Link]
-
PubChem Compound Summary for CID 10296, 2-Phenylpropionic acid . NIH National Center for Biotechnology Information. [Link]
-
Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations . PubMed. [Link]
-
In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? . Quora. [Link]
-
Synthesis of Trifluoromethyl-Substituted Proline Analogues as ¹⁹F-NMR Labels for Peptides . Wiley Online Library. [Link]
-
3-Phenylpropanoic acids Mass Spectrum . MassBank. [Link]
-
3-Phenylpropionic acid Spectral Data . Organic Spectroscopy International. [Link]
-
Mass spectrum of 3-phenylpropanoic acid . ResearchGate. [Link]
-
¹³C NMR of Fluorinated Organics . University of Ottawa NMR Facility Blog. [Link]
-
Mass Spectrometry Fragmentation Patterns . Science Ready. [Link]
-
Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena . Radboud Repository. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity . NIH National Center for Biotechnology Information. [Link]
-
Infrared Spectral Studies of Propanoic Acid in Various Solvents . Journal of the Chemical Society of Pakistan. [Link]
-
Infrared spectrum of propanoic acid . Doc Brown's Chemistry. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity . PMC - NIH. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 10. echemi.com [echemi.com]
- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
